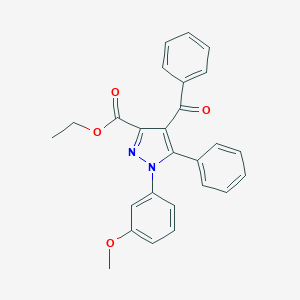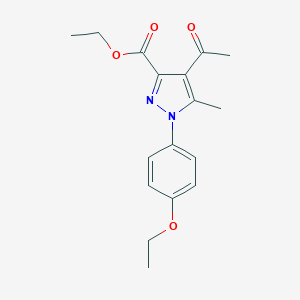![molecular formula C12H11ClN2O3 B292414 N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292414.png)
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide, also known as CI-994, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase (HDAC) inhibitors and has been shown to have antitumor, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in cell cycle arrest, apoptosis, and changes in cellular metabolism, among other effects.
Biochemical and physiological effects:
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and promote neuronal survival by reducing oxidative stress. It has also been shown to have antifungal and antiparasitic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide in lab experiments is its ability to inhibit HDAC enzymes, which can lead to changes in gene expression and provide insights into the molecular mechanisms of various diseases. However, one limitation of using N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide is its potential cytotoxicity, which can affect cell viability and lead to false results.
Zukünftige Richtungen
There are several future directions for the research on N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide. Additionally, further studies are needed to elucidate the molecular mechanisms of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide and its effects on cellular metabolism.
Synthesemethoden
The synthesis of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide involves the reaction of 4-chloro-2-nitroaniline with furfural in the presence of a reducing agent to yield the corresponding aminoalcohol. This intermediate is then reacted with acetic anhydride to form the final product, N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been shown to have neuroprotective effects by promoting neuronal survival and reducing oxidative stress.
Eigenschaften
Molekularformel |
C12H11ClN2O3 |
|---|---|
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
N-[4-chloro-2-(4-imino-5-oxooxolan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-6(16)15-10-3-2-7(13)4-8(10)9-5-18-12(17)11(9)14/h2-4,9,14H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
SLQDTAAKPOUONN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)
![3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292345.png)
![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)